4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide
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Overview
Description
4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity and Molecular Docking Studies
One study focused on the synthesis and crystal structure of a related compound, highlighting its antiproliferative activity against various cancer cell lines. This research involved detailed analysis using density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies, demonstrating promising anticancer activity. The compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, suggesting its potential as a potent anticancer agent (Huang et al., 2020).
Heterocyclic Synthesis
Another aspect of research on this compound pertains to its role in the synthesis of thienopyridines and other fused heterocyclic derivatives. The work outlines a method for creating pyridinethione and s-alkylated derivatives, leading to the development of new compounds with potential for various applications (Harb et al., 2006).
Synthetic Strategies and Methodologies
Research has also been conducted on novel synthetic strategies for creating 4-chlorothieno[3,2-d]pyrimidine, a related compound. These strategies aim to simplify the synthesis process, making it safer and more efficient by avoiding the use of excess toxic materials (Dejiao, 2011).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including related compounds, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds showed significant potential, with some exhibiting higher anticancer activity than reference drugs. This research indicates the compound's role in developing new therapeutic agents (Hafez et al., 2016).
Synthesis of Antifungal Derivatives
Another study involved the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antifungal activities. The research demonstrated the potential of these compounds in developing new antifungal agents, highlighting the versatile applications of the core structure in medicinal chemistry (Konno et al., 1989).
Mechanism of Action
Target of action
Compounds like “4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide” often target specific proteins or enzymes in the body. For example, some compounds target cyclin-dependent kinases (CDKs), which play a role in regulating the cell cycle .
Mode of action
The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the protein, leading to changes in cellular processes .
Biochemical pathways
The compound’s action could affect various biochemical pathways. For instance, inhibiting CDKs can disrupt the cell cycle, affecting cell division and potentially leading to cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibiting CDKs could lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
Similar compounds have shown cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have also shown enzymatic inhibitory activity against CDK2/cyclin A2 .
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2 . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, similar compounds exhibit stability .
properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-14-7-10-26-17(14)18(22)25/h1-4,7,10-11H,5-6,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYIYDSTYONHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.